

Certificate of Analysis and Technical Guide: 5-Butyldihydrofuran-2(3H)-one-d7

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Butyldihydrofuran-2(3H)-one-d7

Cat. No.: B12378815

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **5-Butyldihydrofuran-2(3H)-one-d7**, a deuterated analog of γ -octalactone. It is intended to serve as a detailed guide for the use of this stable isotope-labeled compound as an internal standard in quantitative analytical studies.

Product Identification

- Product Name: **5-Butyldihydrofuran-2(3H)-one-d7**
- Synonyms: γ -Octalactone-d7, 5-Butyl-d7-dihydrofuran-2(3H)-one
- Chemical Formula: $C_8H_7D_7O_2$
- Molecular Weight: 149.24 g/mol
- CAS Number: Not available
- Chemical Structure:

(Note: The position of deuterium labeling on the butyl chain may vary depending on the synthesis route. The -d7 designation implies that seven hydrogen atoms have been replaced by deuterium.)

Physical and Chemical Properties

Property	Typical Value
Appearance	Colorless to pale yellow liquid
Boiling Point	~234 °C (for non-deuterated form)
Density	~0.98 g/mL (for non-deuterated form)
Solubility	Soluble in most organic solvents (e.g., methanol, acetonitrile, dichloromethane)
Storage	Store at 2-8°C, protected from light and moisture

Analytical Data

This section summarizes the typical analytical specifications for **5-Butyldihydrofuran-2(3H)-one-d7** when used as an internal standard. The use of a deuterated internal standard is a highly accurate method for quantification as it corrects for sample loss during preparation and analysis.[\[1\]](#)

Parameter	Specification	Method
Chemical Purity	≥98%	Gas Chromatography (GC)
Isotopic Enrichment	≥98 atom % D	Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)
Identity Confirmation	Conforms to structure	¹ H-NMR, ¹³ C-NMR, MS

Note: Isotopic enrichment refers to the percentage of deuterium at a specific labeled position. It is important to distinguish this from species abundance, which is the percentage of molecules that are the fully deuterated version.[\[2\]](#) For a d7 compound with 99% isotopic enrichment at each position, the abundance of the fully deuterated d7 species will be lower than 99%.

Experimental Protocols

The following are general protocols for the use of **5-Butyldihydrofuran-2(3H)-one-d7** as an internal standard in quantitative analysis.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of volatile and semi-volatile organic compounds. The use of a deuterated internal standard in an isotope dilution mass spectrometry (IDMS) approach provides high accuracy and precision.[\[1\]](#)

4.1.1 Sample Preparation

- Internal Standard Spiking: A known amount of **5-Butyldihydrofuran-2(3H)-one-d7** is added to the sample at the beginning of the sample preparation process.
- Extraction: The analytes, including the internal standard, are extracted from the sample matrix using an appropriate solvent (e.g., liquid-liquid extraction with dichloromethane or solid-phase extraction).
- Concentration and Reconstitution: The extract is concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for GC-MS analysis.

4.1.2 GC-MS Instrumentation and Conditions

- Gas Chromatograph: Agilent 7890B GC System or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 250 °C.

- Hold: 5 minutes at 250 °C.
- Injector Temperature: 250 °C.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
 - Analyte (γ -octalactone): m/z values corresponding to characteristic fragments.
 - Internal Standard (γ -octalactone-d7): m/z values corresponding to characteristic fragments, shifted by the mass of the deuterium labels.

4.1.3 Data Analysis

A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of calibration standards. The concentration of the analyte in the unknown samples is then determined from this calibration curve.

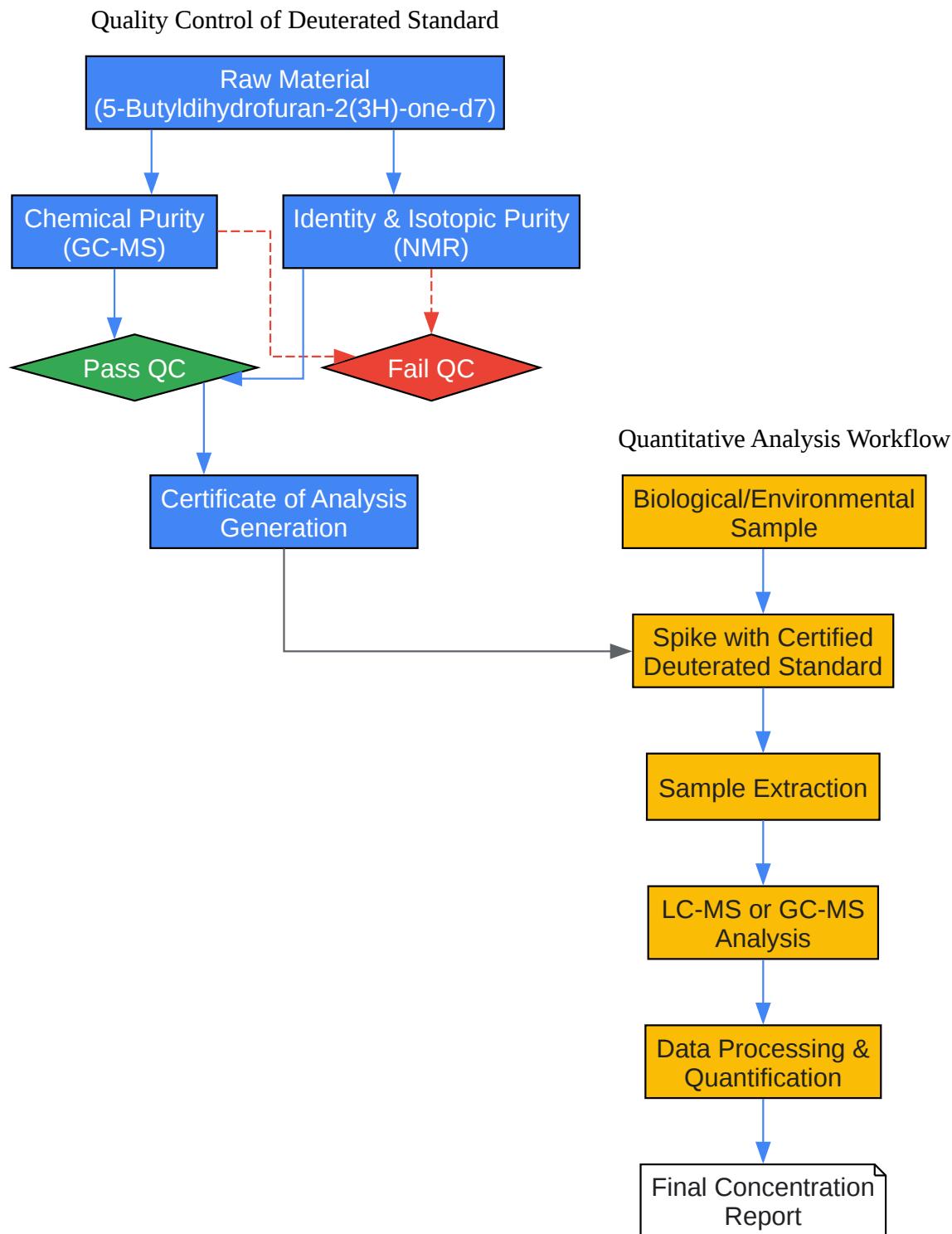
Isotopic Purity and Concentration Determination by Quantitative NMR (qNMR)

qNMR is a powerful technique for determining the concentration and isotopic purity of a compound without the need for an identical, non-labeled standard.

4.2.1 Sample Preparation

- Accurately weigh a known amount of **5-Butyldihydrofuran-2(3H)-one-d7** and a certified internal standard (e.g., maleic acid) into an NMR tube.
- Add a known volume of a deuterated solvent (e.g., chloroform-d) containing a known concentration of a reference standard (e.g., tetramethylsilane, TMS).

4.2.2 NMR Spectroscopy


- Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent.
- Nucleus: ^1H .
- Pulse Sequence: A standard single-pulse experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).
- Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
- Data Processing: Fourier transform the free induction decay (FID) and manually phase and baseline correct the spectrum.

4.2.3 Data Analysis

The concentration of **5-Butyldihydrofuran-2(3H)-one-d7** is calculated by comparing the integral of a specific proton signal of the analyte with the integral of a known proton signal from the certified internal standard. The isotopic purity can be estimated by comparing the integrals of the residual proton signals in the deuterated positions with the integrals of the non-deuterated positions.

Workflow Diagrams

The following diagram illustrates a typical workflow for the quality control and use of a deuterated internal standard.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- To cite this document: BenchChem. [Certificate of Analysis and Technical Guide: 5-Butyldihydrofuran-2(3H)-one-d7]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12378815#5-butyldihydrofuran-2-3h-one-d7-certificate-of-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com